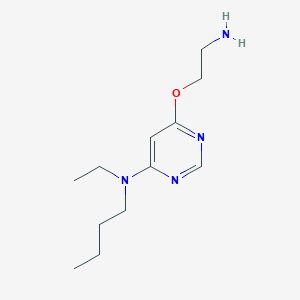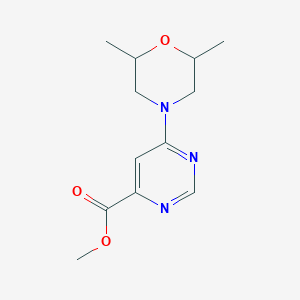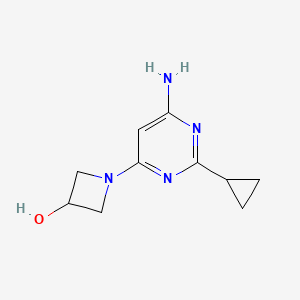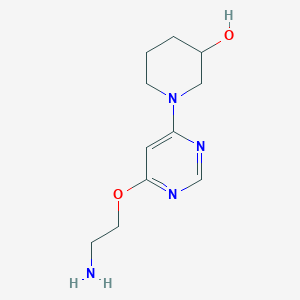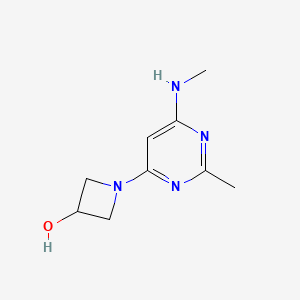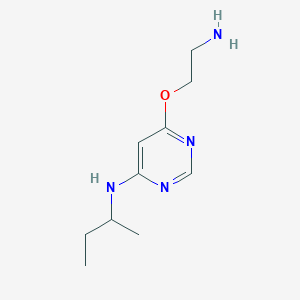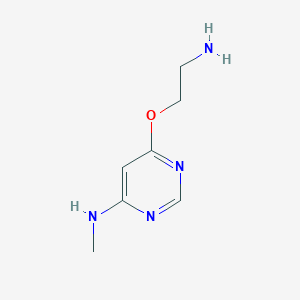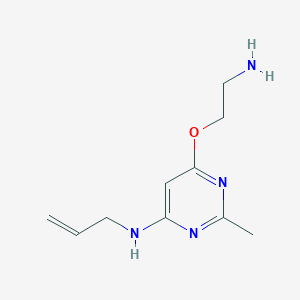
2-Cyclopentyl-3,3-diméthylmorpholine
Vue d'ensemble
Description
Cyclopentyl is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes, like cyclopentyl, only contain carbon-hydrogen bonds and carbon-carbon single bonds . Dimethylmorpholine is a type of morpholine, which is an organic chemical compound having a six-membered ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “2-Cyclopentyl-3,3-dimethylmorpholine” are not available, cycloalkanes can be synthesized through various methods . For instance, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . As for dimethylmorpholine, it has been used in the preparation of microporous material composed of hybrid T2 and T3 supertetrahedral clusters .Applications De Recherche Scientifique
Médecine : Synthèse de médicaments anticancéreux
La 2-Cyclopentyl-3,3-diméthylmorpholine peut servir de précurseur dans la synthèse de molécules pharmacologiquement actives. Ses caractéristiques structurelles pourraient être utilisées pour créer de nouveaux composés ayant des propriétés anticancéreuses potentielles, en tirant parti de la capacité de la molécule à interagir avec les systèmes biologiques .
Sciences de l’environnement : Chimie verte
Ce composé pourrait contribuer aux initiatives de chimie verte en agissant comme une alternative plus sûre aux solvants plus toxiques. Son potentiel de récupération et de recyclage faciles en fait une option attrayante pour les pratiques durables .
Biochimie : Études d’inhibition enzymatique
La molécule pourrait être utilisée en biochimie pour étudier l’inhibition enzymatique. Sa structure pourrait lui permettre de se lier aux sites actifs des enzymes, fournissant des informations sur le fonctionnement des enzymes et aidant à la conception d’inhibiteurs à des fins thérapeutiques .
Mécanisme D'action
Target of Action
The primary targets of “2-Cyclopentyl-3,3-dimethylmorpholine” are likely to be cellular receptors or enzymes that interact with morpholine derivatives. Morpholine and its derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “2-Cyclopentyl-3,3-dimethylmorpholine” affects. Morpholine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Cyclopentyl-3,3-dimethylmorpholine” would depend on factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of “2-Cyclopentyl-3,3-dimethylmorpholine” would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "2-Cyclopentyl-3,3-dimethylmorpholine" .
Analyse Biochimique
Dosage Effects in Animal Models
The effects of 2-Cyclopentyl-3,3-dimethylmorpholine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical reactions or modulating metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
2-Cyclopentyl-3,3-dimethylmorpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate these processes It can influence metabolic flux, leading to changes in the levels of specific metabolites For example, it may interact with enzymes involved in the synthesis or degradation of certain molecules, thereby altering their concentrations within the cell
Subcellular Localization
2-Cyclopentyl-3,3-dimethylmorpholine’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and metabolic pathways .
Propriétés
IUPAC Name |
2-cyclopentyl-3,3-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2)10(13-8-7-12-11)9-5-3-4-6-9/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPAQRRAIHNSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



